3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
CAS No.: 536760-29-9
VCID: VC21336564
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is an organic compound belonging to the dihydropyridine family. It is characterized by its molecular formula, C11H9ClN2O3, and a molecular weight of approximately 252.65 g/mol . This compound features a chloro group, a nitrophenyl substituent, and a dihydropyridinone ring, contributing to its chemical reactivity and biological activity. Chemical IdentifiersSynthesis MethodsThe synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves a multi-step process:
Biological ActivityThis compound is of interest for its potential biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents like apixaban, an anticoagulant. The nitro group may enhance its ability to act as a reactive electrophile, potentially modifying target proteins through covalent bonding. Chemical Reactions
Pharmaceutical ApplicationsAs an intermediate in apixaban synthesis, this compound plays a crucial role in inhibiting Factor Xa, a key enzyme in the coagulation cascade, thereby preventing thrombin formation and reducing the risk of thrombosis. Material Science ApplicationsRecent studies suggest its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photophysical and electrochemical properties. Comparison with Similar Compounds
While nifedipine, amlodipine, and nicardipine are well-known dihydropyridine calcium channel blockers, 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is unique due to its role in apixaban synthesis and its potential applications in material science. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 536760-29-9 | |||||||||||||||
Product Name | 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | |||||||||||||||
Molecular Formula | C11H9ClN2O3 | |||||||||||||||
Molecular Weight | 252.65 g/mol | |||||||||||||||
IUPAC Name | 5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one | |||||||||||||||
Standard InChI | InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2 | |||||||||||||||
Standard InChIKey | DOUAPYNOGMHPFD-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |||||||||||||||
Canonical SMILES | C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |||||||||||||||
Appearance | Solid powder | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Synonyms | 3-chloro-1-(4-methoxyphenyl)-5,6-dihydropyridin-2(1H)-one | |||||||||||||||
PubChem Compound | 11687473 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume